2-(Piperidin-1-ylmethyl)quinazolin-4-amine
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Overview
Description
2-(Piperidin-1-ylmethyl)quinazolin-4-amine is a chemical compound with the molecular formula C14H18N4 It is a derivative of quinazoline, a heterocyclic compound known for its broad spectrum of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-ylmethyl)quinazolin-4-amine typically involves the reaction of quinazoline derivatives with piperidine. One common method includes the nucleophilic substitution reaction where a quinazoline derivative is reacted with piperidine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-ylmethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: It can be reduced to form different quinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives.
Scientific Research Applications
2-(Piperidin-1-ylmethyl)quinazolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-ylmethyl)quinazolin-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a broad range of biological activities.
2-Phenylquinazolin-4-amine: A derivative with potential anticancer properties.
4-Methyl-2-phenylquinazoline: Another derivative with distinct biological activities.
Uniqueness
2-(Piperidin-1-ylmethyl)quinazolin-4-amine is unique due to the presence of the piperidine moiety, which can enhance its biological activity and specificity. This structural feature distinguishes it from other quinazoline derivatives and contributes to its potential therapeutic applications.
Properties
IUPAC Name |
2-(piperidin-1-ylmethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-14-11-6-2-3-7-12(11)16-13(17-14)10-18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-10H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUQIPYZEXPDMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=CC=CC=C3C(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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